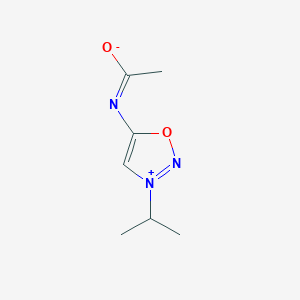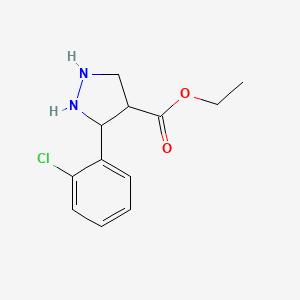
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester typically involves the reaction of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4B, affecting cellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrazole-4-carboxylic acid, 3-(2-chlorophenyl)-, ethyl ester include:
1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: Shares a similar pyrazole structure but with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Another pyrazole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl 3-(2-chlorophenyl)pyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-6,9,11,14-15H,2,7H2,1H3 |
Clé InChI |
BSFFCPFZWXCCEK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNNC1C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
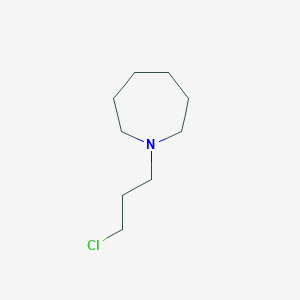
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
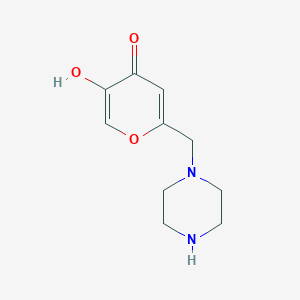


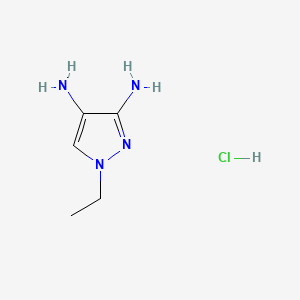
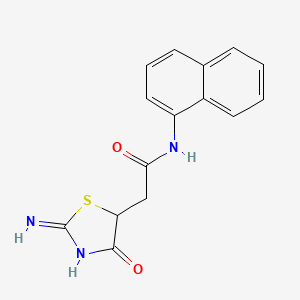
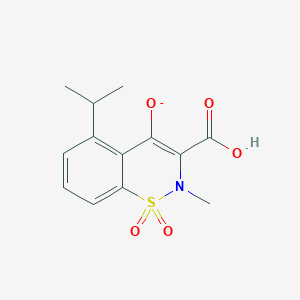

![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
